molecular formula C4H8O3Zn B12083627 Hydroxy(2-methylprop-2-enoato-O)zinc CAS No. 63451-47-8

Hydroxy(2-methylprop-2-enoato-O)zinc

Cat. No.: B12083627
CAS No.: 63451-47-8
M. Wt: 169.5 g/mol
InChI Key: CJSCLERRDWRJGA-UHFFFAOYSA-N
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Description

Hydroxy(2-methylprop-2-enoato-O)zinc, also known by its chemical formula C4H6O3Zn, is a coordination compound where zinc is bonded to a hydroxy group and a 2-methylprop-2-enoate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(2-methylprop-2-enoato-O)zinc can be synthesized through the reaction of zinc salts with 2-methylprop-2-enoic acid (commonly known as methacrylic acid). A typical synthetic route involves the following steps:

    Dissolution of Zinc Salt: Zinc acetate or zinc chloride is dissolved in a suitable solvent such as water or ethanol.

    Addition of Methacrylic Acid: Methacrylic acid is added to the solution under stirring.

    pH Adjustment: The pH of the solution is adjusted to neutral or slightly basic using a base such as sodium hydroxide.

    Precipitation: The this compound precipitates out of the solution and can be collected by filtration.

    Purification: The precipitate is washed with cold water and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, concentration, and flow rates are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(2-methylprop-2-enoato-O)zinc undergoes various types of chemical reactions, including:

    Substitution Reactions: The hydroxy and 2-methylprop-2-enoate ligands can be substituted by other ligands such as halides or phosphines.

    Coordination Reactions: It can form coordination complexes with other metal ions or organic ligands.

    Decomposition Reactions: Under certain conditions, it can decompose to form zinc oxide and other by-products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in polar solvents such as water or ethanol.

    Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes. These reactions are often carried out in aqueous or organic solvents.

    Decomposition Reactions: Elevated temperatures or acidic conditions can induce decomposition.

Major Products

    Substitution Reactions: Products include zinc halides or zinc phosphine complexes.

    Coordination Reactions: Various coordination complexes with different ligands.

    Decomposition Reactions: Zinc oxide and organic by-products.

Scientific Research Applications

Hydroxy(2-methylprop-2-enoato-O)zinc has several scientific research applications:

    Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of poly(methyl methacrylate) (PMMA).

    Materials Science: It is investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.

    Biochemistry: It is studied for its potential role in enzyme mimetics and as a zinc source in biological systems.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.

Mechanism of Action

The mechanism by which hydroxy(2-methylprop-2-enoato-O)zinc exerts its effects depends on its application:

    Catalysis: It acts as a Lewis acid, facilitating the polymerization of monomers by coordinating to the carbonyl groups.

    Materials Science: It forms coordination bonds with organic linkers, leading to the formation of MOFs.

    Biochemistry: It can mimic the active sites of zinc-containing enzymes, participating in catalytic cycles.

    Medicine: It releases zinc ions, which can interact with biological molecules and disrupt microbial cell walls.

Comparison with Similar Compounds

Hydroxy(2-methylprop-2-enoato-O)zinc can be compared with other zinc carboxylates and coordination compounds:

    Zinc Acetate: Similar in structure but with acetate ligands instead of 2-methylprop-2-enoate. Zinc acetate is more commonly used but lacks the specific reactivity of this compound.

    Zinc Oxide: A simple inorganic compound with different applications, primarily in materials science and as a sunscreen ingredient.

    Zinc Methacrylate: Similar to this compound but without the hydroxy group, leading to different reactivity and applications.

This compound stands out due to its unique combination of a hydroxy group and a 2-methylprop-2-enoate ligand, which imparts specific chemical properties and reactivity.

Conclusion

This compound is a versatile compound with a wide range of applications in catalysis, materials science, biochemistry, and medicine. Its unique chemical structure allows it to participate in various reactions and form complexes with different ligands, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

63451-47-8

Molecular Formula

C4H8O3Zn

Molecular Weight

169.5 g/mol

IUPAC Name

2-methylprop-2-enoic acid;zinc;hydrate

InChI

InChI=1S/C4H6O2.H2O.Zn/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);1H2;

InChI Key

CJSCLERRDWRJGA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.O.[Zn]

Origin of Product

United States

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